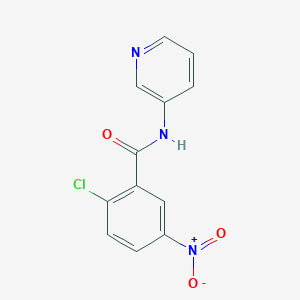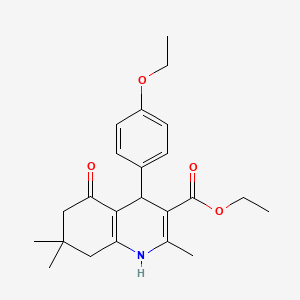![molecular formula C18H14N4O6 B11704317 Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11704317.png)
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is a complex organic compound with a molecular formula of C18H14N4O6 This compound features a quinoline ring substituted with nitro groups and an ethyl ester of aminobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate typically involves the following steps:
Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Amination: The nitrated quinoline is then reacted with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products Formed
Reduction: Formation of Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of quinoline derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate: Similar structure but with amino groups instead of nitro groups.
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate derivatives: Various derivatives with different substituents on the quinoline or benzoate rings.
Uniqueness
This compound is unique due to the presence of both nitro groups and a quinoline ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H14N4O6 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate |
InChI |
InChI=1S/C18H14N4O6/c1-2-28-18(23)11-5-7-12(8-6-11)20-17-15(22(26)27)10-14(21(24)25)13-4-3-9-19-16(13)17/h3-10,20H,2H2,1H3 |
Clave InChI |
KHMFIESLBMIBDL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-iodophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11704236.png)



![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)
![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11704276.png)


![N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11704299.png)

![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)

